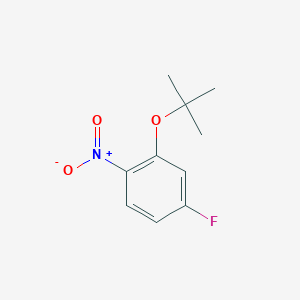

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

説明

BenchChem offers high-quality 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORIJRZUPCCODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene: Properties, Synthesis, and Reactivity

Introduction

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is a substituted aromatic compound of increasing interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a nitro group, a fluorine atom, and a bulky tert-butoxy group, provides a unique combination of reactivity and steric hindrance. The powerful electron-withdrawing nature of the nitro group strongly activates the aromatic ring for specific chemical transformations, making this compound a valuable and versatile building block for the synthesis of complex molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the tert-butoxy group serves as a sterically bulky ether that can be strategically employed or cleaved.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the predictable reactivity of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene, offering field-proven insights for its application in advanced organic synthesis.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific compound is not widely published. The properties are summarized based on available supplier information and predictive analysis based on its constituent functional groups.

Physical and Chemical Data

| Property | Value | Source/Comment |

| IUPAC Name | 2-(tert-butoxy)-4-fluoro-1-nitrobenzene | --- |

| CAS Number | 1369809-57-3 | BLD Pharm |

| Molecular Formula | C₁₀H₁₂FNO₃ | --- |

| Molecular Weight | 213.21 g/mol | Calculated |

| Appearance | Not specified; likely a yellow oil or low-melting solid | Based on analogues like 4-fluoronitrobenzene.[1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, Chloroform) | Inferred from structure and related compounds. |

| Boiling Point | Not determined; expected to be >200 °C | Based on analogues like 3,4-difluoronitrobenzene (76-80 °C/11 mmHg).[1] |

| Melting Point | Not determined | --- |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum would show three distinct aromatic proton signals in the range of 7.0-8.2 ppm, each exhibiting complex splitting due to H-H and H-F couplings. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed around 1.3-1.5 ppm.

-

¹³C NMR: The spectrum would display six aromatic carbon signals and two aliphatic carbon signals (quaternary and methyl carbons of the tert-butoxy group). The carbon attached to the nitro group (C1) would be significantly deshielded, as would the carbon bonded to fluorine (C4), which would also show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment. Coupling to the ortho and meta aromatic protons would be observed.

-

IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the NO₂ group (~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹), C-F stretching vibrations (~1200-1250 cm⁻¹), and C-O stretching for the ether linkage.

Synthesis of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The synthesis leverages the high reactivity of 3,4-difluoronitrobenzene, where both fluorine atoms are activated by the electron-withdrawing nitro group. The fluorine at the C4 position (para to the nitro group) is significantly more activated towards nucleophilic attack than the fluorine at the C3 position (meta to the nitro group). This regioselectivity allows for a controlled substitution.

Sources

molecular structure and weight of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

An In-depth Technical Guide to 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, synthesis, and applications of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene.

Introduction: A Versatile Building Block in Modern Chemistry

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is an aromatic organic compound that has garnered significant interest as a versatile synthetic intermediate. Its unique molecular architecture, featuring a bulky tert-butoxy group, a reactive nitro group, and a fluorine atom, makes it a valuable precursor in the synthesis of a wide range of complex molecules. The presence of these functional groups allows for selective chemical transformations, rendering it particularly useful in the fields of medicinal chemistry and materials science.

The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. This activation allows the fluorine atom to be readily displaced by various nucleophiles, providing a straightforward method for introducing diverse functionalities. This guide will delve into the core chemical and physical properties of this compound, provide a detailed synthesis protocol, and explore its reactivity and applications.

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound are fundamental to understanding its reactivity and designing experimental protocols.

Molecular Formula: C₁₀H₁₂FNO₃

Molecular Weight: 213.21 g/mol

The structure consists of a benzene ring substituted with a tert-butoxy group at position 2, a fluorine atom at position 4, and a nitro group at position 1. The bulky tert-butoxy group can exert significant steric influence on adjacent positions, which can be strategically exploited in directing chemical reactions.

A summary of its key computed and, where available, experimental properties is presented below.

| Property | Value | Source |

| Molecular Weight | 213.21 g/mol | Calculated |

| Molecular Formula | C₁₀H₁₂FNO₃ | Calculated |

| Topological Polar Surface Area | 55.1 Ų | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 2 | Computed |

Note: Many physical properties like melting and boiling points are not widely reported in public literature and should be determined experimentally.

Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient method for synthesizing 2-(tert-butoxy)-4-fluoro-1-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the strong activation of the aromatic ring by the ortho- and para-directing nitro group.

Causality of Experimental Design: The chosen starting material is typically 2,4-difluoro-1-nitrobenzene. The fluorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 4-position due to the combined electron-withdrawing effects of the adjacent nitro group and the other fluorine atom. Potassium tert-butoxide is used as the nucleophile, providing the tert-butoxy group. A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is selected to solvate the potassium cation, thereby liberating the highly reactive tert-butoxide anion. The reaction is typically run at a low temperature to control selectivity and minimize potential side reactions.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene.

Step-by-Step Synthesis Protocol

Materials:

-

2,4-difluoro-1-nitrobenzene

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

-

Addition of Reagents: Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred THF. Once dissolved or well-suspended, add 2,4-difluoro-1-nitrobenzene (1.0 equivalent) dropwise over 10-15 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Stir the resulting mixture at 0 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate three times.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(tert-butoxy)-4-fluoro-1-nitrobenzene.

Reactivity and Applications in Drug Development

The utility of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene stems from the distinct reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The remaining fluorine atom at the 4-position is still activated by the nitro group, though less so than the original fluorine at the 2-position. It can be displaced by strong nucleophiles, such as amines or thiols, to introduce further complexity. This is a key reaction for building molecular scaffolds.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various established methods, such as catalytic hydrogenation (H₂, Pd/C) or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂). The resulting amine is a critical functional handle for amide bond formation, diazotization, or other transformations common in pharmaceutical synthesis.[1]

-

Deprotection of the Tert-butoxy Group: The tert-butoxy group is a stable ether but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal a phenol. This allows for another site of functionalization late in a synthetic sequence.

These reactions make the title compound a valuable intermediate for creating libraries of compounds for drug screening. For example, it can serve as a precursor for kinase inhibitors, which are a significant class of cancer therapeutics.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

Hazard Classification: While specific data for this exact compound is limited, related nitroaromatic compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[3][4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined reactivity allows for sequential, controlled modifications, providing a reliable pathway to complex molecular targets. Understanding its properties, synthesis, and reaction pathways enables chemists to leverage this versatile building block to its full potential in the creation of novel chemical entities.

References

- BLD Pharm. (n.d.). 445-83-0|4-Fluoro-1-methoxy-2-nitrobenzene.

- BLDpharm. (n.d.). 489-18-9|1-tert-Butyl-2-fluoro-4-nitrobenzene.

-

PubChem . (n.d.). 4-tert-Butyl-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- ChemScene. (n.d.). 155020-44-3 | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene.

- Fisher Scientific. (n.d.). CAS RN 446-34-4.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.

- ChemScene. (2025, August 19). Safety Data Sheet - tert-Butyl 4-fluoro-3-nitrobenzoate.

- ChemicalBook. (2026, January 13). 4-Fluoronitrobenzene | 350-46-9.

- TCI Chemicals. (2025, November 10). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 1-tert-Butyl-4-nitrobenzene.

- Fisher Scientific. (2014, February 28). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene synthesis.

- CDH Fine Chemicals India. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene | 446-38-8.

- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1.

-

PubChem . (n.d.). 1-(tert-Butoxy)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.

- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

Executive Summary

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is a pivotal building block in contemporary organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials. The strategic placement of its functional groups—a bulky tert-butoxy group, a reactive fluorine atom, and a strongly electron-withdrawing nitro group—creates a unique chemical scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, focusing on the underlying principles of Nucleophilic Aromatic Substitution (SNAr). We will dissect the reaction mechanism, provide a validated experimental protocol, and explain the critical process parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this important synthetic transformation.

The Strategic Importance of the Target Molecule

The utility of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene stems from the distinct roles of its substituents. The nitro group powerfully activates the aromatic ring for nucleophilic attack, primarily at the ortho and para positions.[1][2][3] The fluorine atom at the 4-position serves as an excellent leaving group for subsequent SNAr reactions, while the tert-butoxy group at the 2-position acts as a sterically demanding directing group and can be later converted to a hydroxyl group if needed. This combination allows for sequential, regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules like substituted anilines and heterocyclic compounds.[4]

Core Synthesis Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to electron-rich benzene rings, SNAr occurs on electron-poor aromatic systems.[5]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A potent nucleophile, in this case, the tert-butoxide anion (t-BuO⁻), attacks the electron-deficient carbon atom bearing a leaving group (fluorine). This step is typically the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is crucial and is greatly enhanced by the presence of strong electron-withdrawing groups (like the -NO₂) that can delocalize the negative charge.[3][5]

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the leaving group, in this instance, a fluoride ion.

Caption: The SNAr mechanism for the synthesis of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene.

Causality Behind Experimental Choices: A Scientist's Perspective

-

Choice of Starting Material (2,4-Difluoronitrobenzene): This is the ideal precursor. The nitro group activates both fluorine atoms, but the ortho fluorine (at C2) is significantly more activated due to both inductive and resonance effects. This strong activation ensures that the substitution occurs preferentially at this position, leading to the desired product with high regioselectivity.[3][6]

-

Choice of Nucleophile (Sodium or Potassium tert-butoxide): Tert-butoxide is a strong nucleophile, necessary to attack the aromatic ring.[7] While it is also a bulky base, elimination is not a concern with an aryl substrate. Sodium or potassium salts are used to provide the tert-butoxide anion. Potassium tert-butoxide is often slightly more reactive due to the larger, "softer" potassium cation, which leads to a more "naked" and reactive alkoxide anion in solution.[8]

-

Choice of Solvent (Anhydrous THF): A polar aprotic solvent like Tetrahydrofuran (THF) is critical. These solvents excel at solvating the cation (Na⁺ or K⁺) while poorly solvating the anion (t-BuO⁻). This leaves the nucleophile highly reactive and available to attack the aromatic ring. Other common solvents for SNAr include DMF and DMSO.[9] Anhydrous conditions are essential as tert-butoxide will readily react with any water present.

Validated Experimental Protocol

This protocol describes the synthesis of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene from 2,4-difluoronitrobenzene.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 7.95 g | 50.0 mmol |

| Sodium tert-butoxide | NaOt-Bu | 96.10 | 5.29 g | 55.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Saturated NH₄Cl (aq) | NH₄Cl | - | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | - | 200 mL | - |

| Brine (Saturated NaCl aq) | NaCl | - | 100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

Step-by-Step Methodology

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The glassware must be oven-dried prior to use to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, dissolve sodium tert-butoxide (5.29 g, 55.0 mmol) in 150 mL of anhydrous THF under a nitrogen atmosphere.

-

Controlling the Reaction: Cool the resulting slurry to 0 °C using an ice-water bath.

-

Substrate Addition: In a separate flask, dissolve 2,4-difluoronitrobenzene (7.95 g, 50.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the cold tert-butoxide slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[10]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

-

Work-up and Extraction: Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a yellow oil or solid, is purified by column chromatography on silica gel (using a gradient of 2% to 10% ethyl acetate in hexanes) to yield the pure product.

Caption: Experimental workflow for the synthesis of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene.

Safety & Handling

-

Nitroaromatics: 2,4-Difluoronitrobenzene and the product are nitroaromatic compounds. They should be handled with care as they are toxic and potentially explosive under certain conditions.

-

Sodium tert-butoxide: This reagent is highly corrosive and moisture-sensitive. It can cause severe burns. Handle in a glovebox or under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: THF and ethyl acetate are flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.

Conclusion

The synthesis of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene via Nucleophilic Aromatic Substitution is a robust and reliable method that leverages fundamental principles of physical organic chemistry. By carefully selecting the starting materials and controlling key reaction parameters such as temperature and solvent, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful application of this chemistry in research and development settings.

References

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.

- Supporting Information for a chemical publication. DOI.

- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. BenchChem.

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

- 2-Fluoro-4-methoxy-1-nitrobenzene Product Information. Chem-Impex.

-

Fluorobenzene Synthesis Procedure. Organic Syntheses. Available at: [Link]

- Nucleophilic Aromatic Substitution. NC State University Libraries.

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

- Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation. Royal Society of Chemistry.

-

Sodium tert-butoxide Procedure. Organic Syntheses. Available at: [Link]

- Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. BenchChem.

- Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes. PMC.

-

Tert-butoxide in SN2 reactions. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

solubility data for 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining, modeling, and understanding the solubility of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene, a key intermediate in modern medicinal chemistry. Recognizing the critical role of solubility in process development, purification, and formulation, this document details the robust experimental methodologies and thermodynamic modeling required by researchers and drug development professionals. While specific experimental solubility data for 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is not yet extensively published, this guide establishes the authoritative protocols and theoretical foundations necessary for its determination. We present the industry-standard gravimetric method, thermodynamic analysis using the van't Hoff and Apelblat models, and the logical workflows to ensure data integrity and application.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and membrane permeability.[1] Fluorinated nitroaromatic compounds, such as 2-(tert-butoxy)-4-fluoro-1-nitrobenzene, are versatile building blocks in pharmaceutical synthesis.[2] The nitro group can be readily reduced to an aniline, providing a key functional handle, while the fluorine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures found in targeted therapies like kinase inhibitors.[2][3]

The solubility of such an intermediate is a paramount physical property. It dictates the efficiency of synthesis, dictates solvent selection for reactions, governs the feasibility and yield of crystallization-based purification, and influences formulation strategies.[4][5] An in-depth understanding of its solubility profile in various organic solvents is therefore not merely academic but a critical prerequisite for efficient, scalable, and cost-effective drug development processes.

Experimental Determination of Solubility: The Gravimetric Method

To ensure the highest fidelity of solubility data, a robust and validated experimental protocol is essential. The isothermal equilibrium gravimetric method is a gold-standard technique, providing accurate and reproducible measurements of solid-liquid equilibrium.[6][7]

Causality Behind the Gravimetric Method

This method is chosen for its directness and precision. Unlike spectroscopic methods that rely on calibration curves, the gravimetric approach involves the direct measurement of mass, a fundamental property, minimizing assumptions and potential interferences.[8][9] The core principle is to create a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid, and then accurately measure the mass of the solute in a known mass of the supernatant.[10][11]

Detailed Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution : Add an excess amount of solid 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene to a known volume (e.g., 15 mL) of the selected organic solvent in a sealed, jacketed glass vessel. The excess solid ensures that saturation is achieved.

-

Equilibration : Place the vessel in a thermostatically controlled water bath with continuous magnetic stirring. The temperature must be maintained with high precision (±0.1 K). Allow the system to equilibrate for a minimum of 24 hours to ensure that thermodynamic equilibrium between the solid and liquid phases is reached.[6]

-

Phase Separation : Cease stirring and allow the suspension to settle for at least 12 hours at the constant experimental temperature. This step is critical to allow the undissolved solid to precipitate completely, ensuring a clear supernatant for sampling.

-

Isothermal Sampling : Carefully withdraw approximately 3-5 mL of the clear supernatant using a pre-weighed, airtight syringe. The syringe should be pre-heated (or pre-cooled) to the experimental temperature to prevent any temperature-induced precipitation or dissolution during sampling.

-

Mass Determination :

-

Immediately weigh the filled syringe to determine the total mass of the sampled solution.

-

Discharge the solution into a pre-weighed vial.

-

Reweigh the empty syringe to accurately determine the mass of the solution transferred.

-

-

Solvent Evaporation : Place the vial containing the sample in a vacuum oven at a moderate temperature (e.g., 323.15 K) until the solvent has completely evaporated and a constant mass of the solid solute is achieved. This ensures all volatile solvent is removed without decomposing the analyte.

-

Calculation of Mole Fraction Solubility : The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)][4]

Where:

-

m₁ is the mass of the dissolved solute (the residue after evaporation).

-

m₂ is the mass of the solvent (mass of the solution - mass of the solute).

-

M₁ is the molar mass of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene.

-

M₂ is the molar mass of the solvent.

-

-

Data Validation : Repeat the measurement at each temperature point at least three times to ensure reproducibility and report the average value. The physical form of the solid residue post-equilibration should be analyzed (e.g., via PXRD) to confirm that no polymorphic transformation has occurred during the experiment.[6]

Experimental Workflow Diagram

Caption: Logical workflow from experimental data to thermodynamic modeling.

Table 2: Illustrative Template for Correlated Model Parameters

| Solvent | Model | A or a | B or b | C | R² | RMSD (%) |

|---|---|---|---|---|---|---|

| Methanol | Apelblat | Data | Data | Data | Data | Data |

| van't Hoff | Data | Data | N/A | Data | Data | |

| Ethanol | Apelblat | Data | Data | Data | Data | Data |

| van't Hoff | Data | Data | N/A | Data | Data |

| ...etc. | ...etc. | ... | ... | ... | ... | ... |

Note: R² is the coefficient of determination; RMSD is the root-mean-square deviation. This table is a template for reporting the results of the model fitting.

Conclusion

This guide outlines the essential, state-of-the-art procedures for the comprehensive characterization of the solubility of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene in organic solvents. By adhering to the detailed gravimetric protocol, researchers can generate high-quality, reliable data. Subsequent analysis with the Apelblat and van't Hoff models provides not only a robust mathematical correlation but also crucial insights into the thermodynamics of the dissolution process. This foundational knowledge is indispensable for the strategic optimization of synthetic routes, the design of efficient purification processes, and the successful development of pharmaceutical candidates.

References

-

Apelblat, A. (n.d.). Parameters and deviations of Apelblat equation for the solubility of α-LM in 15 solvents. ResearchGate. Available at: [Link]

-

Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Future University in Egypt. Available at: [Link]

-

True Geometry. (n.d.). Experimental determination of solubility. True Geometry's Blog. Available at: [Link]

-

Wikipedia. (2024). Solubility. Wikipedia. Available at: [Link]

-

Jouyban, A. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences. Available at: [Link]

-

G., S. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. Available at: [Link]

-

ResearchGate. (n.d.). Apelblat equation and λh equation fitting parameters of vanillin in... ResearchGate. Available at: [Link]

-

Acree, W. E. (2025). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. Physics and Chemistry of Liquids. Available at: [Link]

-

American Chemical Society. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Shakeel, F. et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules. Available at: [Link]

-

Wikipedia. (2024). Van 't Hoff equation. Wikipedia. Available at: [Link]

-

SlideShare. (2016). GRAVIMETRIC ANALYSIS. SlideShare. Available at: [Link]

-

MedMuv. (2024). GRAVIMETRIC METHODS OF ANALYSIS. MedMuv. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Lumachi, B., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medmuv.com [medmuv.com]

- 8. Experimental determination of solubility [truegeometry.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

thermodynamic stability of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prudent assessment of thermodynamic stability is a cornerstone of safe and effective drug development and chemical synthesis. This is particularly critical for molecules containing high-energy functional groups, such as nitroaromatics. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene, a compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not yet prevalent in published literature, this paper will equip researchers with the necessary theoretical understanding, computational methodologies, and experimental protocols to thoroughly characterize its stability profile. By leveraging data from structurally related compounds and established analytical techniques, this guide serves as a proactive tool for anticipating and mitigating potential thermal hazards.

Introduction: The Critical Role of Thermodynamic Stability

In the journey of a molecule from laboratory synthesis to potential application, its inherent thermodynamic stability is a paramount consideration. For a substituted nitroaromatic compound like 2-(tert-butoxy)-4-fluoro-1-nitrobenzene, this is of particular importance. The nitro group, a classic explosophore, can render a molecule susceptible to rapid, exothermic decomposition under thermal stress. The presence of a bulky tert-butyl group and an electronegative fluorine atom further modulates the electronic and steric environment of the aromatic ring, influencing the overall stability in complex ways.

A thorough understanding of a compound's thermal behavior is not merely an academic exercise; it is a prerequisite for:

-

Safe Handling and Storage: Preventing accidental decomposition during routine laboratory operations.

-

Process Safety in Scale-up: Designing safe and controllable large-scale synthesis protocols.

-

Predicting Shelf-life and Degradation Pathways: Ensuring the long-term integrity of active pharmaceutical ingredients (APIs).

-

Regulatory Compliance: Providing essential safety data for new chemical entities.

This guide will provide a roadmap for both predicting and experimentally determining the thermodynamic stability of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene, thereby enabling its safe and effective utilization in research and development.

Synthesis and Physicochemical Properties

A plausible synthetic route to 2-(tert-butoxy)-4-fluoro-1-nitrobenzene can be conceptualized based on established organic chemistry principles, such as the nitration of a fluorinated precursor or nucleophilic aromatic substitution. For instance, the nitration of 1-(tert-butoxy)-3-fluorobenzene would be a potential pathway, though careful control of reaction conditions would be necessary to manage regioselectivity.

While experimental data for the target molecule is scarce, we can estimate some of its key physicochemical properties based on its structure and data from similar compounds.

Table 1: Estimated Physicochemical Properties of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

| Property | Estimated Value | Rationale/Comparison Compound |

| Molecular Formula | C₁₀H₁₂FNO₃ | From structure |

| Molecular Weight | 213.20 g/mol | From structure |

| Appearance | Likely a solid at room temperature | Similar substituted nitrobenzenes are solids |

| Melting Point | 40-60 °C | By analogy to similar compounds |

| Boiling Point | > 200 °C (with decomposition) | Nitroaromatics often decompose near their boiling point |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, acetone) | Based on the presence of the tert-butoxy group and aromatic ring |

The Theoretical Basis of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally related to its enthalpy of formation (ΔfH°), which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation generally indicates greater thermodynamic stability.

Studies on related isomers, such as the monofluoronitrobenzenes, provide valuable insights into how substituent placement affects stability. For instance, experimental and computational studies have determined the gas-phase enthalpies of formation for the three isomers of fluoronitrobenzene[1][2]:

-

2-fluoronitrobenzene: -(102.4 ± 1.5) kJ·mol⁻¹

-

3-fluoronitrobenzene: -(128.0 ± 1.7) kJ·mol⁻¹

-

4-fluoronitrobenzene: -(133.9 ± 1.4) kJ·mol⁻¹

These data clearly show that 4-fluoronitrobenzene is the most thermodynamically stable isomer[1][2]. This is often attributed to a more favorable distribution of electron density and minimized steric strain. For 2-(tert-butoxy)-4-fluoro-1-nitrobenzene, the ortho-positioning of the bulky tert-butoxy group relative to the nitro group may introduce steric hindrance, potentially decreasing its thermodynamic stability compared to other isomers.

Computational Assessment of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful and predictive tool for assessing thermodynamic stability. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost[3][4].

The primary goal of a computational assessment is to calculate the molecule's enthalpy of formation and to explore its potential decomposition pathways by mapping the potential energy surface.

Workflow for Computational Stability Analysis

Caption: Computational workflow for assessing thermodynamic stability.

Step-by-Step Computational Protocol

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Calculation: This is a crucial validation step. A true minimum energy structure will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE), which is necessary for accurate enthalpy calculations.

-

High-Accuracy Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a more robust level of theory, such as the G3(MP2)//B3LYP composite method, which has shown excellent agreement with experimental results for similar compounds[1].

-

Enthalpy of Formation Calculation: The calculated energy can be used to determine the gas-phase enthalpy of formation through methods like atomization reactions or, more accurately, isodesmic reactions, which help to cancel out systematic errors in the calculations.

-

Decomposition Pathway Analysis: To understand the kinetic stability, one must identify the lowest energy decomposition pathways. This involves searching for transition states (the energy maxima along a reaction coordinate) for potential decomposition reactions, such as C-NO₂ bond cleavage or elimination of isobutene from the tert-butoxy group. The activation energy for the lowest energy pathway will determine the kinetic stability of the molecule.

Experimental Determination of Thermal Stability

While computational methods are predictive, experimental validation is essential for a complete stability profile. The two most common techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical information on decomposition temperatures and the energy released during decomposition[5][6].

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. An exothermic event, such as decomposition, will appear as a peak on the DSC thermogram.

-

Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the enthalpy of decomposition (ΔHₔₑ꜀ₒₘₚ).

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 1-5 mg of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene into a high-pressure crucible (gold-plated stainless steel is often used for energetic materials to prevent reaction with the pan).

-

Hermetically seal the crucible. This is critical to prevent evaporation of the sample and to contain any pressure generated during decomposition.

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen). A typical temperature range would be from ambient to 350-400 °C.

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation: The onset temperature of the first major exothermic peak is a key indicator of thermal stability. The area under the peak is integrated to calculate the enthalpy of decomposition. A high enthalpy of decomposition (>500 J/g) can indicate a significant thermal hazard[7].

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which decomposition begins and the mass of volatile products formed.

-

Objective: To determine the temperature range of mass loss and the amount of non-volatile residue.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the mass of the sample as a function of temperature.

-

-

Data Interpretation: A sharp drop in mass indicates decomposition. The TGA data is complementary to the DSC data and helps to confirm the temperature range of the thermal event.

Anticipated Decomposition Pathways and Hazard Analysis

The thermal decomposition of nitroaromatic compounds is complex. For 2-(tert-butoxy)-4-fluoro-1-nitrobenzene, several decomposition pathways can be postulated:

-

C-NO₂ Bond Homolysis: This is often the initial and rate-determining step in the decomposition of many nitroaromatics, leading to the formation of an aryl radical and a nitrogen dioxide radical (•NO₂).

-

Elimination of Isobutene: The tert-butoxy group can undergo thermal elimination of isobutene to form a phenol derivative, 2-hydroxy-4-fluoro-1-nitrobenzene. This is a common pathway for tert-butyl ethers.

-

Intramolecular Rearrangement: The nitro group can undergo rearrangement, such as a nitro-nitrite rearrangement, which can lead to further decomposition products.

The fluorine substituent is generally stable on the aromatic ring but can be eliminated at very high temperatures or under certain reactive conditions. The decomposition will likely produce a complex mixture of gaseous products, including NOx, CO, CO₂, and various organic fragments.

Plausible Initial Decomposition Steps

Caption: Plausible initial thermal decomposition pathways.

Given the presence of the nitro group, 2-(tert-butoxy)-4-fluoro-1-nitrobenzene should be treated as a potentially energetic material. Safety data sheets for related compounds like 1-fluoro-2-nitrobenzene and 1-tert-butyl-4-nitrobenzene indicate hazards such as being harmful if swallowed, in contact with skin, or inhaled[8][9].

Safe Handling and Storage Recommendations

Based on the anticipated properties and data from related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[10].

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood[10].

-

Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases[8].

-

Scale Limitations: Initial syntheses should be performed on a small scale until the thermal stability has been thoroughly characterized.

Conclusion

References

-

ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? RSC Publishing. Retrieved from [Link]

-

American Chemical Society. (2010). Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Computational Calculation of Nitrobenzene and Its Derivatives. Retrieved from [Link]

-

Indonesian Journal of Chemical Research. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Retrieved from [Link]

-

American Chemical Society. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. Retrieved from [Link]

-

UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

Sources

- 1. Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) Computational Calculation of Nitrobenzene and Its Derivatives [academia.edu]

- 4. distantreader.org [distantreader.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

Structural Dynamics and Synthetic Utility of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and advanced materials synthesis, highly functionalized fluoroaromatics serve as critical building blocks. 2-(tert-butoxy)-4-fluoro-1-nitrobenzene is a specialized intermediate engineered for precision reactivity. Its unique substitution pattern—featuring a strongly electron-withdrawing nitro group, a highly reactive para-fluoro leaving group, and a sterically demanding tert-butoxy ether—creates a highly controlled environment for Nucleophilic Aromatic Substitution (SNAr). This whitepaper provides an in-depth analysis of its physicochemical properties, electronic causality, and a self-validating protocol for its application in synthetic workflows.

Physicochemical Profile and Thermodynamic Behavior

Understanding the physical characteristics of a building block is paramount for scale-up and process chemistry. The quantitative data for 2-(tert-butoxy)-4-fluoro-1-nitrobenzene is summarized below.

| Property | Value / Characteristic |

| Chemical Name | 2-(tert-butoxy)-4-fluoro-1-nitrobenzene |

| CAS Registry Number | 1369809-57-3 |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol |

| Density (Predicted) | 1.190 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 279.9 ± 20.0 °C |

| Physical State / Melting Point | Low-melting solid / viscous liquid |

Causality of the Melting Point: While simple unbranched para-fluoronitrobenzenes (such as 1-fluoro-4-nitrobenzene) are highly crystalline solids at room temperature, the introduction of the bulky tert-butoxy (-OtBu) group at the ortho position severely disrupts the planar symmetry of the molecule. This steric bulk prevents tight crystal lattice packing. Consequently, the compound exhibits a depressed melting point and is typically encountered as a low-melting solid or a viscous liquid under standard laboratory conditions. For bench chemists, this necessitates specific handling protocols, such as gentle thermal homogenization (warming the container to 35–40 °C) prior to volumetric or mass transfer to ensure homogeneity.

Structural Causality and Electronic Activation

The synthetic value of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene lies in its "push-pull" electronic framework, which perfectly primes the molecule for SNAr reactions.

-

The Nitro Group (-NO₂): Acting as a powerful electron-withdrawing group (EWG), the nitro moiety exerts strong inductive (-I) and resonance (-M) effects. This drastically lowers the electron density of the aromatic ring, specifically activating the ortho and para positions to handle negative charge delocalization during nucleophilic attack[1].

-

The Fluoro Group (-F): Located para to the nitro group, fluorine acts as the optimal leaving group in this context. Unlike aliphatic SN1 or SN2 reactions where bond strength dictates leaving group ability (making iodine the best), SNAr reaction rates are governed by the stabilization of the intermediate transition state. Fluorine's extreme electronegativity stabilizes the anionic charge of the transition state during the rate-determining addition step, making fluoronitrobenzenes orders of magnitude more reactive than their chloro- or bromo-analogs[2].

-

The Tert-butoxy Group (-OtBu): Beyond providing lipophilicity, this group acts as a steric shield. Its massive spatial footprint effectively blocks unwanted side reactions at the ortho position, directing incoming nucleophiles exclusively to the para-fluoro position with absolute regioselectivity.

Mechanistic Insights: The SNAr Pathway

The functionalization of this molecule proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon at position 4, pushing the pi-electron density onto the nitro group to form a resonance-stabilized intermediate known as the Meisenheimer complex[1]. The complex then rapidly collapses, expelling the fluoride ion to restore aromaticity.

Figure 1: Addition-elimination mechanism (SNAr) of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene.

Self-Validating Experimental Protocol: SNAr Functionalization

To ensure high-fidelity results, the following protocol describes the substitution of the 4-fluoro group with a secondary amine (e.g., morpholine or piperidine). This protocol is designed as a self-validating system, ensuring that thermodynamic and kinetic parameters are tightly controlled[3].

Reagents & Materials

-

Substrate: 2-(tert-butoxy)-4-fluoro-1-nitrobenzene (1.0 equiv)

-

Nucleophile: Secondary amine (1.2 equiv)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality

-

Solvation & Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the fluoro-nitrobenzene substrate in anhydrous DMSO to achieve a 0.5 M concentration.

-

Causality: Polar aprotic solvents like DMSO are mandatory. They solvate the potassium cations effectively but leave the amine nucleophile "naked" and highly reactive, preventing hydrogen-bonding deactivation[3].

-

-

Base Addition: Add finely powdered K₂CO₃ to the stirring solution.

-

Causality: The base acts as an acid scavenger. It neutralizes the highly corrosive hydrofluoric acid (HF) byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

-

-

Nucleophile Introduction: Add the secondary amine dropwise at room temperature over 5 minutes.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60–80 °C under an inert nitrogen atmosphere.

-

Causality: While the para-fluoro group is highly activated, mild thermal energy is required to overcome the activation energy (Ea) barrier for the formation of the sterically hindered Meisenheimer complex[2].

-

-

Validation & Quality Control (In-Process): After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Self-Validation: The reaction is deemed complete when the distinct peak/spot of the starting material (which is highly UV-active) completely disappears, confirming 100% conversion and validating the kinetic completion of the protocol.

-

-

Quench & Workup: Cool the mixture to room temperature and pour it into a 5-fold volume of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: The highly lipophilic tert-butoxy group ensures the product partitions exclusively into the organic layer, leaving the DMSO and inorganic fluoride salts in the aqueous phase. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Figure 2: Self-validating experimental workflow for the SNAr functionalization.

References

- ChemicalBook. "2-(tert-butoxy)-4-fluoro-1-nitrobenzene CAS#:1369809-57-3".

- ACS Publications - Macromolecules.

- Chemistry Steps.

- BenchChem.

Sources

Application Note: Highly Selective Reduction Protocols for 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating methodologies for the reduction of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene to 2-(tert-butoxy)-4-fluoroaniline, emphasizing the preservation of acid-sensitive and reducible functional groups.

Mechanistic Insights & Substrate Analysis

The conversion of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene to its corresponding aniline derivative is a critical transformation in the synthesis of heavily functionalized pharmaceutical building blocks. However, this specific substrate presents a dual chemoselectivity challenge. A successful protocol must reduce the nitro group (-NO₂ → -NH₂) rapidly while avoiding the degradation of two highly sensitive adjacent moieties.

The tert-Butoxy Group: Acid Lability

The tert-butyl ether is notoriously sensitive to strongly acidic conditions. Traditional dissolving metal reductions (e.g.,

The Fluoro Substituent: Hydrodehalogenation Risks

While aryl fluorides are generally more stable to catalytic hydrogenation than their bromo- or iodo-counterparts, they are not immune to hydrodefluorination. Under harsh hydrogenation conditions—such as elevated hydrogen pressure (>5 atm), high temperatures, or in the presence of strong bases—the C-F bond can be reductively cleaved to yield 2-(tert-butoxy)aniline 2.

To navigate these pitfalls, we recommend two field-proven protocols: Mild Catalytic Hydrogenation and Buffered Béchamp Reduction .

Reaction Pathway & Decision Matrix

Reaction pathways and condition-dependent outcomes for 2-(tert-butoxy)-4-fluoro-1-nitrobenzene.

Experimental Protocols

Protocol A: Mild Catalytic Hydrogenation (Pd/C)

This protocol utilizes neutral conditions, making it the premier choice for preserving the tert-butoxy group while offering excellent atom economy and a simplified workup.

Reagents & Materials:

-

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene (1.0 equiv)

-

10% Palladium on Carbon (Pd/C), ~50% wet (0.05 equiv Pd)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (balloon)

Step-by-Step Methodology:

-

Preparation: In a rigorously clean, dry round-bottom flask, dissolve the nitroarene (1.0 equiv) in anhydrous MeOH to achieve a concentration of 0.2 M.

-

Catalyst Addition: Carefully add the 10% Pd/C (5 mol% relative to substrate). Causality Note: Using wet Pd/C mitigates the risk of ignition when introduced to methanolic vapors.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert Nitrogen (

). Repeat this cycle three times. Finally, evacuate and backfill with Hydrogen ( -

Reaction Execution: Stir the heterogeneous mixture vigorously at

(room temperature) under 1 atm of -

Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The nitro compound should be fully consumed within 2–4 hours.

-

Workup: Purge the flask with

to remove residual -

Isolation: Concentrate the filtrate under reduced pressure to afford 2-(tert-butoxy)-4-fluoroaniline. The product is typically >95% pure and can be used directly in subsequent coupling reactions.

Protocol B: Buffered Béchamp Reduction (Fe / )

For large-scale syntheses where hydrogen gas poses a safety hazard, the modified Béchamp reduction is the ideal alternative. By replacing harsh acids with Ammonium Chloride (

Reagents & Materials:

-

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene (1.0 equiv)

-

Iron powder, 325 mesh (5.0 equiv)

-

Ammonium Chloride (

) (2.0 equiv) -

Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Suspend the nitroarene (1.0 equiv) in a 4:1 mixture of EtOH and deionized water (0.3 M concentration).

-

Reagent Addition: Add

(2.0 equiv) followed by finely powdered Iron (5.0 equiv). Causality Note: -

Reaction Execution: Equip the flask with a reflux condenser and heat the vigorously stirring mixture to

. Causality Note: Elevated temperatures are required to continuously activate the iron surface and drive the single-electron transfer (SET) processes. -

Monitoring: The reaction typically reaches completion in 2–4 hours. The mixture will turn into a dark brown/black sludge (iron oxides).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge, washing thoroughly with Ethyl Acetate (EtOAc).

-

Isolation: Transfer the filtrate to a separatory funnel. Wash with water, then brine. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the target aniline.

Quantitative Data & Protocol Comparison

To assist in workflow selection, the following table summarizes the quantitative expectations and operational parameters for both protocols.

| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Buffered Béchamp |

| Primary Reagents | 10% Pd/C, | Fe powder, |

| Solvent System | Methanol (Anhydrous) | Ethanol / Water (4:1) |

| Temperature | ||

| Reaction Time | 2 – 4 hours | 2 – 4 hours |

| Typical Yield | 92% – 98% | 85% – 90% |

| Ether Cleavage Risk | None (Neutral pH) | Low (Buffered pH ~5.5) |

| Defluorination Risk | Low (If kept at 1 atm | None |

| Scalability | Best for <100g (Gas handling limits) | Best for >100g (Process scale) |

References

-

18.3 Reactions of Ethers: Acidic Cleavage - Chemistry LibreTexts. LibreTexts. Available at:[Link]

-

Reductive cleavage of C–X (F, Cl, Br, I) bonds catalyzed by cheap and abundant RANEY® nickel in water. ResearchGate. Available at: [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education - ACS Publications. Available at:[Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl derivatives that are pivotal in medicinal chemistry and materials science.[1] The strategic functionalization of aromatic rings, particularly those activated by electron-withdrawing groups, allows for the introduction of a diverse array of molecular fragments. 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene has emerged as a highly valuable and versatile building block in this context.

This application note provides a comprehensive guide to the use of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene in SNAr reactions. We will delve into the mechanistic principles governing its reactivity, provide detailed, field-proven protocols for its application with various nucleophiles, and offer insights into the strategic considerations for its use in multi-step synthesis.

The unique substitution pattern of this reagent offers several distinct advantages:

-

Activated System: The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions.[1]

-

Excellent Leaving Group: The fluorine atom at the C-4 position serves as an excellent leaving group in SNAr reactions.[2]

-

Orthogonal Protecting Group: The tert-butoxy group at the C-2 position acts as a sterically bulky and acid-labile protecting group for a phenol. This allows for selective reactions at the C-4 position, with the subsequent option to unmask the hydroxyl functionality under specific acidic conditions, opening avenues for further molecular elaboration.

Mechanistic Insights: The Role of Substituents in SNAr Reactions

The SNAr reaction of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene proceeds via a two-step addition-elimination mechanism.[1]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine leaving group (C-4). This step is typically the rate-determining step of the reaction.[2] The attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the strongly electron-withdrawing nitro group, which is crucial for the stability of this species.[1]

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of the tert-butoxy group at the ortho position to the nitro group introduces both steric and electronic effects that must be considered:

-

Steric Hindrance: The bulky tert-butoxy group can sterically hinder the approach of the nucleophile to the C-4 position. While this effect is generally less pronounced than for the positions adjacent to the bulky group, it can influence the reaction kinetics, potentially requiring more forcing conditions compared to less hindered substrates.

-

Electronic Effect: The tert-butoxy group is an electron-donating group through resonance. While electron-donating groups generally deactivate the ring towards nucleophilic attack, the powerful activating effect of the para-nitro group overwhelmingly favors the SNAr reaction. The electron-donating nature of the tert-butoxy group can, however, subtly modulate the electron density of the ring and the stability of the Meisenheimer complex.

Visualizing the Mechanism: The Meisenheimer Complex

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are representative examples for the SNAr of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene with different classes of nucleophiles. It is crucial to note that reaction optimization (temperature, time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Secondary Amines)

This protocol describes a general procedure for the synthesis of N-substituted 2-(tert-butoxy)-1-nitroaniline derivatives.

Materials:

-

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(tert-butoxy)-4-fluoro-1-nitrobenzene (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add the base (2.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of thioether derivatives.

Materials:

-

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

-

Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 equivalents) in the anhydrous solvent.

-

If using NaH, cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes to form the thiolate.[1]

-

Add a solution of 2-(tert-butoxy)-4-fluoro-1-nitrobenzene (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for SNAr reactions with substrates similar to 2-(tert-butoxy)-4-fluoro-1-nitrobenzene, providing a starting point for optimization.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |

| Amines | Morpholine | K₂CO₃ | DMSO | 50-120 | 2-12 |

| Thiols | Thiophenol | NaH | THF/DMF | 0 to RT | 1-6 |

| Alcohols/Phenols | Phenol | NaH or K-tBuO | THF/DMF | RT to 80 | 2-24 |

Subsequent Transformations: Deprotection of the Tert-butoxy Group

A key advantage of using 2-(tert-butoxy)-4-fluoro-1-nitrobenzene is the ability to deprotect the tert-butoxy group to reveal a phenol. This is typically achieved under acidic conditions.

Protocol 3: Acid-Catalyzed Deprotection

Materials:

-

Substituted 2-(tert-butoxy)-1-nitrobenzene derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-(tert-butoxy)-1-nitrobenzene derivative in DCM.

-

Add trifluoroacetic acid (typically 10-50% v/v) to the solution at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate to yield the deprotected phenol, which can be further purified by chromatography or recrystallization if necessary.

Experimental Workflow Visualization

Caption: A generalized workflow for SNAr reactions.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Slow or incomplete reaction | Insufficient activation of the nucleophile. | Use a stronger base or pre-form the nucleophilic anion (e.g., for thiols and alcohols). |

| Steric hindrance from the tert-butoxy group and/or the nucleophile. | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered nucleophile if possible. | |

| Low quality of reagents or solvent. | Use freshly distilled/dried solvents and high-purity reagents. | |

| Formation of side products | Reaction temperature is too high. | Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. |

| Presence of water in the reaction mixture. | Ensure all glassware is flame-dried and use anhydrous solvents. | |

| Difficult purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization of a small sample to aid in separation. |

| Product is highly polar. | Use a more polar eluent system or consider reverse-phase chromatography. |

Conclusion

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is a valuable and versatile reagent for the synthesis of a wide range of substituted aromatic compounds through nucleophilic aromatic substitution. The presence of the activating nitro group and the good leaving group, fluoride, facilitate the reaction with a variety of nucleophiles. The tert-butoxy group serves as a useful protecting group for a phenolic hydroxyl, which can be readily cleaved in a subsequent step. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.

References

-

Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]

-

Kim, S., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Tetrahedron Letters, 58(36), 3536-3539. [Link]

-

Caron, S., Wojcik, J. M., & Vazquez, E. (2002). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses, 79, 209. [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

-

Burke, L. T. (2021). Synthesis of meta-substituted phenols through 1,2-phenol transposition. McGill University. [Link]

-

Science.gov. (n.d.). substituted di-tert-butyl phenols: Topics by Science.gov. [Link]

-

Roda, G., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 27(12), 3788. [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

-

ResearchGate. (n.d.). SNAr reaction of 2,4-dimethoxynitrobenzene with tert-butoxide. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16494-16503. [Link]

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 63. [Link]

-

Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

-

DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. [Link]

-

PubChem. (n.d.). 1-(tert-Butoxy)-4-nitrobenzene. [Link]

-

Sławiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 859. [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

Sources

Application Notes & Protocols for 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene in Pharmaceutical Synthesis